molecular formula C12H15F3N2 B1425812 4-[4-(Trifluoromethyl)piperidin-1-yl]aniline CAS No. 1266330-17-9

4-[4-(Trifluoromethyl)piperidin-1-yl]aniline

Cat. No. B1425812
M. Wt: 244.26 g/mol
InChI Key: MRTVLSNZOHIYRU-UHFFFAOYSA-N
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Description

“4-[4-(Trifluoromethyl)piperidin-1-yl]aniline” is a chemical compound with the molecular formula C12H15F3N2 . It has an average mass of 244.256 Da and a monoisotopic mass of 244.118729 Da .


Molecular Structure Analysis

The molecular structure of “4-[4-(Trifluoromethyl)piperidin-1-yl]aniline” consists of a piperidine ring attached to a benzene ring via a nitrogen atom . The piperidine ring carries a trifluoromethyl group, which is known for its high electronegativity and can significantly influence the compound’s chemical behavior .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 339.1±42.0 °C at 760 mmHg, and a flash point of 158.9±27.9 °C . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors . Its ACD/LogP value is 1.65, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .

Scientific Research Applications

Pharmacological Exploration and Drug Development

In pharmacological contexts, derivatives of piperidine, a core structure in 4-[4-(Trifluoromethyl)piperidin-1-yl]aniline, have been extensively studied for their biological activities. Piperidine alkaloids, for instance, are recognized for their medicinal significance, exhibiting a range of therapeutic applications, from acting as local anesthetics to their involvement in antiarrhythmic and antitumor activities (Khaiitova et al., 2022)(Khaiitova et al., 2022). This underscores the potential of 4-[4-(Trifluoromethyl)piperidin-1-yl]aniline and its analogs in contributing to the development of novel pharmacological agents.

Chemical Synthesis and Catalysis

In the realm of organic synthesis, the nucleophilic substitution reactions involving piperidine frameworks play a pivotal role in constructing complex molecules. For example, the interaction between piperidine and nitro-aromatic compounds facilitates the synthesis of various organic compounds, highlighting the versatility of piperidine derivatives in chemical synthesis (Pietra & Vitali, 1972)(Pietra & Vitali, 1972). This chemical reactivity forms the basis for further exploration of 4-[4-(Trifluoromethyl)piperidin-1-yl]aniline in synthetic chemistry applications.

Material Science and Environmental Applications

The structural and chemical properties of piperidine derivatives also find relevance in material science and environmental applications. The study of ionic liquids and their interactions with various solutes, including aromatic compounds, sheds light on the solubility and phase behavior of complex mixtures. This knowledge is instrumental in developing new materials and understanding environmental processes (Visak et al., 2014)(Visak et al., 2014).

properties

IUPAC Name

4-[4-(trifluoromethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)9-5-7-17(8-6-9)11-3-1-10(16)2-4-11/h1-4,9H,5-8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTVLSNZOHIYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734899
Record name 4-[4-(Trifluoromethyl)piperidin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Trifluoromethyl)piperidin-1-yl]aniline

CAS RN

1266330-17-9
Record name 4-[4-(Trifluoromethyl)piperidin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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